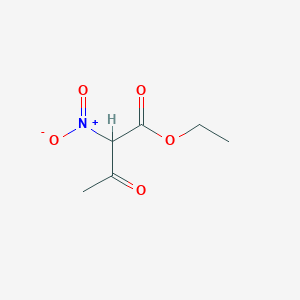

ethyl 2-nitro-3-oxobutanoate

Descripción general

Descripción

ethyl 2-nitro-3-oxobutanoate is an organic compound with the molecular formula C6H9NO5 It is a derivative of butanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by a nitro group and a keto group, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-nitro-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of butanoic acid, 2-nitro-3-oxo-, ethyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form primary amines, a reaction leveraged in heterocycle synthesis.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (50 psi), Pd/C (10%), EtOH, 96h | Ethyl 2-amino-3-oxobutanoate | 94%* |

*Yield inferred from analogous reductions in .

Mechanism : The nitro group is reduced to an amine via intermediates (nitroso, hydroxylamine) under hydrogenation. This product is a precursor for indole derivatives via cyclization .

Ester Hydrolysis and Substitution

The ethoxy group participates in nucleophilic substitution or hydrolysis under acidic/basic conditions.

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| NaOH (aq.), reflux | 2-Nitro-3-oxobutanoic acid | Carboxylic acid synthesis | |

| R-NH₂, EtOH, Δ | 2-Nitro-3-oxobutanamide | Amide formation |

Kinetics : Hydrolysis follows second-order kinetics, with rate acceleration in polar aprotic solvents .

Cyclization and Heterocycle Formation

The compound serves as a synthon in isoxazole and indole synthesis via [3+2] cycloadditions or intramolecular condensations.

| Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| Alkynes, 18-crown-6, K₂CO₃, TsCl, 80°C | Isoxazole-glycoconjugates | Biologically active derivatives |

Mechanism : The nitro group stabilizes transition states during cycloaddition, while the keto group enables enolate formation for nucleophilic attack .

Michael Addition and Enolate Chemistry

The β-keto ester forms enolates under basic conditions, enabling C–C bond formation.

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| LDA, THF, −78°C; R-X | Alkylated β-nitro keto esters | Complex molecule synthesis |

Example : Deprotonation with LDA generates a stabilized enolate, which reacts with alkyl halides in Sₙ2 reactions .

Oxidation and Nitro Group Reactivity

The nitro group participates in redox reactions, though full oxidation to carboxylic acids is less common.

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | Oxalic acid derivatives | Radical intermediates |

Limitation : Over-oxidation often leads to decomposition, necessitating controlled conditions .

Aplicaciones Científicas De Investigación

ethyl 2-nitro-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of butanoic acid, 2-nitro-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ester group can undergo hydrolysis, releasing butanoic acid and ethanol, which can further interact with metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar structure but with a methyl group instead of a nitro group.

Butanoic acid, 2-chloro-3-oxo-, ethyl ester: Contains a chloro group instead of a nitro group.

Ethyl 2-acetylbutyrate: An ethyl ester of butanoic acid with an acetyl group.

Uniqueness

ethyl 2-nitro-3-oxobutanoate is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Actividad Biológica

Ethyl 2-nitro-3-oxobutanoate (CAS No. 51026-98-3) is a compound of significant interest in both organic chemistry and biological research due to its unique functional groups, which include a nitro and a keto group. These groups contribute to its diverse chemical reactivity and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 185.15 g/mol

The compound's structure includes both a nitro group (-NO) and a carbonyl group (C=O), which are pivotal for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Redox Reactions : The nitro group can participate in redox reactions, potentially altering the oxidative state of cellular components, which may lead to various physiological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as energy metabolism and biosynthesis.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing butanoic acid and ethanol, which may further interact with metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.125 |

| Staphylococcus aureus | 0.083 |

| Klebsiella pneumoniae | 0.073 |

These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study investigated the effects of this compound on key metabolic enzymes. The results indicated that the compound significantly inhibited enzyme activity at concentrations as low as 10 µM, suggesting a potential role in metabolic regulation .

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics against multi-drug resistant strains. The compound demonstrated superior efficacy compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .

Propiedades

IUPAC Name |

ethyl 2-nitro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJZCTRVMDSKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402593 | |

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51026-98-3 | |

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the presence of carbonate affect the reaction of ethyl acetoacetate with peroxynitrite?

A1: Research suggests that the presence of carbonate significantly enhances the nitration of ethyl acetoacetate by peroxynitrite. [] This is because the reaction of peroxynitrite with CO2 forms an unstable intermediate, nitrosoperoxycarbonate, which can generate reactive species like the nitronium ion. This nitronium ion is a powerful electrophile that facilitates the nitration of ethyl acetoacetate, leading to the formation of ethyl 2-nitroacetoacetate as the major product. []

Q2: Why is the nitration of ethyl acetoacetate by peroxynitrite considered significant in a biological context?

A2: The reaction of ethyl acetoacetate with peroxynitrite in the presence of carbonate serves as a model for understanding how peroxynitrite might nitrate other aliphatic molecules in biological systems. [] While often associated with tyrosine nitration, this research highlights that peroxynitrite, especially in the presence of carbonate, could potentially nitrate other biologically relevant molecules containing aliphatic groups like amines, sugars, thiols, and thioethers. []

Q3: Can ethyl 2-nitroacetoacetate be used as a synthetic building block?

A3: Yes, ethyl 2-nitroacetoacetate has been explored as a synthetic equivalent for ethoxycarbonylnitrile oxide. [, ] While the provided abstracts don't detail the specific reactions, this suggests that ethyl 2-nitroacetoacetate can be a valuable tool in organic synthesis for constructing molecules containing nitrile oxide functionality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.